Cas no 494753-69-4 (Ginsenoside Rk1)

Ginsenoside Rk1 structure
Nome do Produto:Ginsenoside Rk1
Ginsenoside Rk1 Propriedades químicas e físicas
Nomes e Identificadores
-
- Ginsenoside RK1
- 3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside
- GINSENOSIDE RK2
- (3β, 12β)-12-Hydroxydammara-20,24-dien-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
- 3beta,12beta-Dihydroxydammar-20(21),24-diene-3-O-beta-D-glucopyranosyl(1→2)-beta-D-glucopyranoside
- PAN 30
- 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-[[(5S,8R,9R,10R,13R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-
- 494753-69-4
- AKOS030530159
- CS-0022786
- Gisenoside Rk1
- SCHEMBL20904220
- AC-34688
- Ginsenoside Rk1 (Rk1:Rz1=5:2)
- CCG-270453
- s9210
- HY-N2515
- MS-31383
- b-D-Glucopyranoside, (3b,12b)-12-hydroxydammara-20,24-dien-3-yl2-O-b-D-glucopyranosyl-
- CHEMBL251235
- (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- (+)-Ginsenoside Rk1
- 1ST40338
- (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5AR,7S,9AR,9BR,11R,11AR)-11-HYDROXY-3A,3B,6,6,9A-PENTAMETHYL-1-(6-METHYLHEPTA-1,5-DIEN-2-YL)-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-7-YL]OXY}-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- Ginsenoside Rk1(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol; Gisenoside Rk1
- Ginsenoside Rk1
-
- MDL: MFCD28124355
- Inchi: 1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10,23-38,43-50H,3,9,11-20H2,1-2,4-8H3/t23?,24?,25?,26?,27-,28-,29?,30+,31?,32?,33?,34?,35?,36?,37?,38?,40+,41-,42-/m1/s1
- Chave InChI: KWDWBAISZWOAHD-VHVJWDCNSA-N
- SMILES: O([H])C1([H])C([H])([H])[C@]2([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])C([H])([H])C([H])(C(=C([H])[H])C([H])([H])C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])[C@]21[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])C([H])(C([H])(C([H])(C([H])(C([H])([H])O[H])O1)O[H])O[H])O[H]
Propriedades Computadas
- Massa Exacta: 766.486728g/mol
- Carga de Superfície: 0
- XLogP3: 5.4
- Contagem de dadores de ligações de hidrogénio: 8
- Contagem de aceitadores de ligações de hidrogénio: 12
- Contagem de Ligações Rotativas: 10
- Massa monoisotópica: 766.486728g/mol
- Massa monoisotópica: 766.486728g/mol
- Superfície polar topológica: 199Ų
- Contagem de Átomos Pesados: 54
- Complexidade: 1370
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 19
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Peso Molecular: 767.0
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Insuluble (1.4E-4 g/L) (25 ºC),
- PSA: 198.76000
- LogP: 2.95420
Ginsenoside Rk1 Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- Condição de armazenamento:2-8°C
Ginsenoside Rk1 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T4S1499-1 mL * 10 mM (in DMSO) |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 1 mL * 10 mM (in DMSO) |
¥ 1610 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G94410-20mg |
3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside |
494753-69-4 | ,HPLC≥98% | 20mg |
¥2378.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1499-5 mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 5mg |
¥1100.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1499-10 mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 10mg |
¥1850.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G94410-10mg |
3β,12β-dihydroxydammar-20(21),24-diene-3-O-β-D-glucopyranosyl(1->2)-β-D-glucopyranoside |
494753-69-4 | ,HPLC≥98% | 10mg |
¥1408.0 | 2023-09-07 | |
ChemFaces | CFN92644-20mg |
Ginsenoside Rk1 |
494753-69-4 | >=98% | 20mg |
$188 | 2021-07-22 | |
ChromaDex Standards | ASB-00007246-005-5mg |
GINSENOSIDE Rk1 |
494753-69-4 | 5mg |
$598.00 | 2023-10-25 | ||
PhytoLab | 85740-50mg |
Ginsenoside Rk1 |
494753-69-4 | ≥ 85.0 % | 50mg |
€1278 | 2023-10-25 | |
TargetMol Chemicals | T4S1499-20mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 20mg |
¥ 2830 | 2024-07-20 | |
TargetMol Chemicals | T4S1499-5 mg |
Ginsenoside Rk1 |
494753-69-4 | 99.13% | 5mg |
¥ 1,100 | 2023-07-11 |
Ginsenoside Rk1 Literatura Relacionada
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
3. Back matter
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:494753-69-4)Ginsenoside Rk1

Pureza:99%
Quantidade:10mg
Preço ($):318.0